
嘧啶氟醚
概述
描述
3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with the amino group of N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine. It is a trichlorobenzene, a monocarboxylic acid amide, an aromatic amide, a member of pyrazoles and an organofluorine compound.
科学研究应用
嘧啶氟醚:科学研究应用的全面分析
嘧啶氟醚:,其标识符为 WHG7I49FAK,是一种广谱杀菌剂,因其在农业及其他领域的多种应用而在科学界引起了广泛关注。以下是其在各个领域的独特应用的详细分析。
农业杀菌剂
嘧啶氟醚主要用作农业杀菌剂。 它通过靶向细胞呼吸中的一种关键酶——琥珀酸脱氢酶的活性来抑制病原真菌的生长 。 该化合物对多种真菌病害有效,包括叶斑病、白粉病、灰霉病、赤霉病、 scab 病和鞘枯病 。
土壤降解研究
嘧啶氟醚在农业土壤中的降解特性已得到广泛研究。 研究表明,它在各种土壤类型中的降解半衰期为 10.79-24.82 天,其中黑钙土的降解速度最快 。这些研究对于了解其环境影响和指导安全使用实践至关重要。
水解速率分析
水解实验表明,嘧啶氟醚的水解速率随着浓度的增加而降低。 此外,较高的温度会显着提高水解速率,其中中性条件比酸性或碱性条件更有利于更高的降解速率 。
环境风险评估
评估嘧啶氟醚在水生和土壤环境中的风险至关重要。 已经探索了该化合物在不同土壤类型中的行为以及土壤理化性质对其降解的影响,以最大程度地减少排放和环境影响 。
抗性管理
对杀菌剂产生抗药性是一个日益严重的问题。 正在探索嘧啶氟醚在抗性管理中的作用,考虑其作用机制和病原体产生抗性菌株的可能性 。
作物保护功效
研究评估了嘧啶氟醚在保护作物免受真菌病害方面的功效。 其广谱活性使其成为保障农业产量和质量的宝贵工具 。
食品安全和残留分析
嘧啶氟醚残留在粮食作物中的安全性是研究的重点领域。 采用 QuEChERS 法结合高效液相色谱-串联质谱法来检测残留并评估膳食风险 。
新型合成方法
嘧啶氟醚的合成涉及将吡唑酸与取代的苯乙胺结合。 对新型合成方法的研究不断优化生产,并探索具有增强性能的新型衍生物 。
作用机制
Target of Action
Pydiflumetofen, also known as WHG7I49FAK, primarily targets the enzyme succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration in almost all living organisms . It is a part of the mitochondrial respiratory chain, specifically complex II .
Mode of Action
Pydiflumetofen acts as an inhibitor of succinate dehydrogenase . By binding to this enzyme, it disrupts the energy production process within the cell . This disruption leads to tricarboxylic acid circulation disorders, which prevent energy metabolism and inhibit the growth of pathogenic bacteria .
Biochemical Pathways
The inhibition of succinate dehydrogenase by Pydiflumetofen affects the tricarboxylic acid cycle, also known as the citric acid cycle . This cycle is a key component of the cellular respiration process, where it facilitates the oxidation of glucose and other metabolites to produce energy. By inhibiting succinate dehydrogenase, Pydiflumetofen disrupts this cycle, leading to an energy deficit within the cell .
Result of Action
The primary result of Pydiflumetofen’s action is the effective inhibition of pathogenic fungal growth . By disrupting energy production within fungal cells, it prevents their growth and proliferation, leading to their eventual death . This makes Pydiflumetofen an effective treatment for various fungal diseases, including leaf spot, powdery mildew, grey mold, bakanae, scab, and sheath blight .
Action Environment
The efficacy and stability of Pydiflumetofen can be influenced by various environmental factors. For instance, its hydrolysis rate decreases with increasing concentration, and an increasing temperature significantly enhances the hydrolysis rate . Furthermore, its degradation rate and half-life in soil can vary depending on the type of soil and whether the soil has been sterilized . Therefore, when using Pydiflumetofen in agricultural production activities, the characteristics of water bodies, soil, and environmental factors must be considered to minimize emissions and environmental impact .
生化分析
Biochemical Properties
Pydiflumetofen regulates succinate dehydrogenase activity . Succinate dehydrogenase is a key enzyme in the citric acid cycle, and its inhibition can disrupt energy production in the cell, leading to the death of the fungus. The nature of the interaction between Pydiflumetofen and succinate dehydrogenase is likely competitive, with Pydiflumetofen binding to the active site of the enzyme and preventing its normal substrate, succinate, from binding .
Cellular Effects
The primary cellular effect of Pydiflumetofen is the disruption of energy production. By inhibiting succinate dehydrogenase, Pydiflumetofen prevents the conversion of succinate to fumarate in the citric acid cycle . This disrupts the production of ATP, the main energy currency of the cell, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Pydiflumetofen involves the inhibition of succinate dehydrogenase . This enzyme is part of the citric acid cycle and the electron transport chain, two key processes in cellular respiration. By inhibiting this enzyme, Pydiflumetofen disrupts these processes, leading to a lack of energy production and ultimately cell death .
Temporal Effects in Laboratory Settings
Pydiflumetofen’s hydrolytic and degradation properties were investigated indoors in four distinct soil types to assess its risks in aquatic and soil environments . Pydiflumetofen showed a degradation half-life of 10.79–24.82 days and a degradation rate of 0.0276–0.0642 in different soils .
Metabolic Pathways
Pydiflumetofen acts on the citric acid cycle, a key metabolic pathway in all aerobic organisms . By inhibiting succinate dehydrogenase, it disrupts the conversion of succinate to fumarate, a critical step in the cycle .
Subcellular Localization
The subcellular localization of Pydiflumetofen is likely to be in the mitochondria, as this is where the citric acid cycle and the electron transport chain, the processes that succinate dehydrogenase is involved in, take place .
属性
IUPAC Name |
3-(difluoromethyl)-N-methoxy-1-methyl-N-[1-(2,4,6-trichlorophenyl)propan-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl3F2N3O2/c1-8(4-10-12(18)5-9(17)6-13(10)19)24(26-3)16(25)11-7-23(2)22-14(11)15(20)21/h5-8,15H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOAXBPOVUPPEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1Cl)Cl)Cl)N(C(=O)C2=CN(N=C2C(F)F)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60894826 | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228284-64-7 | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-[1-methyl-2-(2,4,6-trichlorophenyl)ethyl]-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228284-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-N-methoxy-1-methyl-N-(1-methyl-2-(2,4,6-trichlorophenyl)ethyl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228284647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pydiflumetofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60894826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methoxy-N-[1-methyl-2-(2,4,6-trichlorophenyl)-ethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide; pydiflumetofen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYDIFLUMETOFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHG7I49FAK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine](/img/structure/B1532705.png)
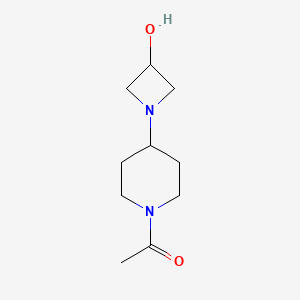

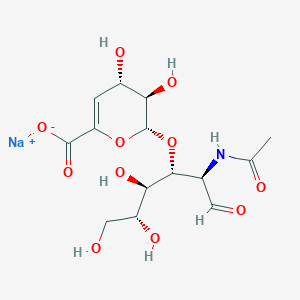
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one O-(4-fluorobenzyl)-oxime](/img/structure/B1532711.png)
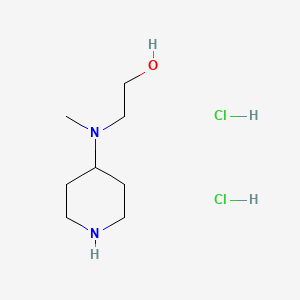
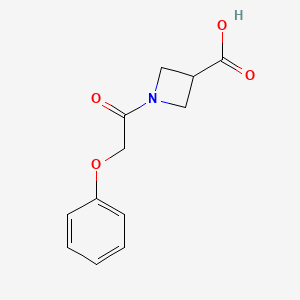
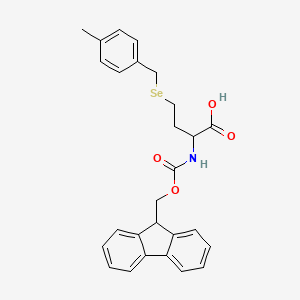
![4-(2-Formyl-5-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1532721.png)
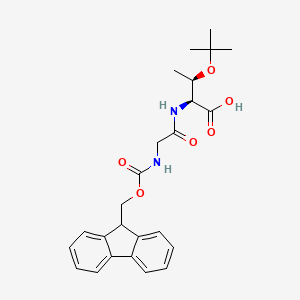
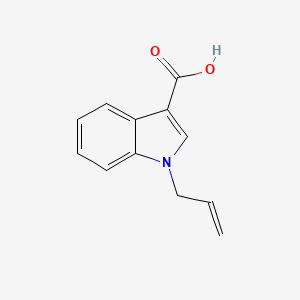
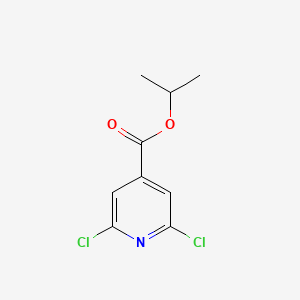
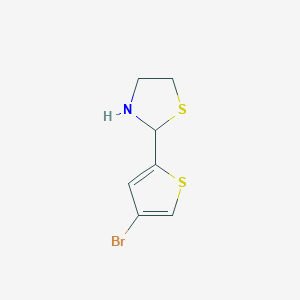
![1-{[(4-Methyl-1,3-thiazol-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1532727.png)
